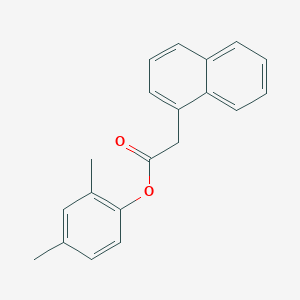

2,4-dimethylphenyl 1-naphthylacetate

Description

Properties

IUPAC Name |

(2,4-dimethylphenyl) 2-naphthalen-1-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c1-14-10-11-19(15(2)12-14)22-20(21)13-17-8-5-7-16-6-3-4-9-18(16)17/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUQOMBELMHQIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)CC2=CC=CC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethylphenyl 1-naphthylacetate can be achieved through esterification reactions. One common method involves the reaction of 2,4-dimethylphenol with 1-naphthylacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 2,4-dimethylphenyl 1-naphthylacetate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylphenyl 1-naphthylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthalene rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.

Major Products

Oxidation: Formation of 2,4-dimethylphenyl 1-naphthylacetic acid.

Reduction: Formation of 2,4-dimethylphenyl 1-naphthylmethanol.

Substitution: Formation of halogenated derivatives such as 2,4-dimethylphenyl 1-naphthylacetyl chloride.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of naphthalene compounds, including 2,4-dimethylphenyl 1-naphthylacetate, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics or preservatives in food and pharmaceutical industries .

Antimalarial Potential

The structural similarity of naphthalene derivatives to known antimalarial agents suggests that 2,4-dimethylphenyl 1-naphthylacetate may also possess antimalarial activity. Investigations into related naphthoquinone derivatives have shown promising results against Plasmodium falciparum, indicating a potential pathway for developing effective treatments against malaria .

Herbicidal Properties

In agrochemistry, 2,4-dimethylphenyl 1-naphthylacetate has been studied for its herbicidal properties. It can be formulated into pre-emergence herbicides that target specific weed species while minimizing damage to crops. The efficacy of such formulations often hinges on the compound's ability to disrupt the growth processes of target plants without affecting non-target species .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. Research indicates that it can act as a selective agent against certain pests, making it valuable in integrated pest management strategies. Its mode of action typically involves interference with the insect's nervous system or metabolic pathways .

Study on Antimicrobial Efficacy

A study published in the Journal of Natural Products highlighted the antimicrobial efficacy of various naphthalene derivatives, including 2,4-dimethylphenyl 1-naphthylacetate. The results showed a significant reduction in bacterial viability at specific concentrations, suggesting its potential use as a natural preservative .

Herbicide Formulation Development

A patent application described the development of a new herbicide formulation based on 2,4-dimethylphenyl 1-naphthylacetate that demonstrated enhanced effectiveness against common agricultural weeds when applied pre-emergently. Field trials indicated improved crop yields due to reduced weed competition .

Mechanism of Action

The mechanism of action of 2,4-dimethylphenyl 1-naphthylacetate involves its interaction with specific molecular targets. The ester linkage allows it to participate in hydrolysis reactions, releasing active components that can interact with enzymes or receptors. The compound may also undergo metabolic transformations, leading to the formation of bioactive metabolites that exert various biological effects .

Comparison with Similar Compounds

4-Biphenylyl 1-Naphthylacetate

Key Similarities and Differences

- Molecular Structure : Both compounds share the 1-naphthylacetate moiety but differ in the aromatic substituent. 4-Biphenylyl 1-naphthylacetate has a biphenyl group, whereas 2,4-dimethylphenyl 1-naphthylacetate features a dimethyl-substituted phenyl group.

- Molecular Weight : The biphenyl derivative has a higher molecular mass (338.406 g/mol vs. estimated ~290–300 g/mol for 2,4-dimethylphenyl 1-naphthylacetate), which may reduce volatility and enhance thermal stability .

- Applications: Biphenyl derivatives are often used in materials science for UV absorption or polymer stabilization. The dimethylphenyl variant may prioritize solubility in non-polar matrices due to its alkyl groups.

Table 1: Structural and Functional Comparison

s-Triazine Derivatives with 2,4-Dimethylphenyl Groups

Comparison Highlights

- Core Structure : s-Triazine derivatives (e.g., 2,4-bis(2,4-dimethylphenyl)-6-[...]-s-triazine) share the 2,4-dimethylphenyl substituent but feature a triazine ring instead of an ester linkage. This imparts distinct UV-absorbing properties due to conjugated π-systems .

- Functionality : The triazine derivatives are designed for high-performance UV stabilization in coatings and plastics, whereas 2,4-dimethylphenyl 1-naphthylacetate may serve as an intermediate or functional additive with tailored solubility.

Methylnaphthalenes (1- and 2-Methylnaphthalene)

Toxicological and Structural Contrast

- Functional Groups : Methylnaphthalenes lack the ester moiety, making them simpler hydrocarbons. Their toxicity profiles (e.g., respiratory irritation, hemolytic anemia) are well-documented, but esterification in 2,4-dimethylphenyl 1-naphthylacetate likely alters metabolic pathways and reduces volatility .

- Applications : Methylnaphthalenes are used as solvents or fuel additives, whereas the esterified derivative may have niche roles in controlled-release formulations or specialty chemicals.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 2,4-dimethylphenyl 1-naphthylacetate with high purity?

- Methodological Answer : The synthesis typically involves esterification of 1-naphthylacetic acid with 2,4-dimethylphenol under acid catalysis. To ensure purity, use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using melting point analysis (mp 44–49°C for analogous esters) .

Q. How can the structural integrity of 2,4-dimethylphenyl 1-naphthylacetate be confirmed post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Pair this with ORTEP-3 for visualizing thermal ellipsoids and WinGX for data integration. For preliminary validation, use -NMR to confirm aromatic proton environments (e.g., dimethylphenyl substituents at δ 2.2–2.5 ppm) .

Q. What are the established protocols for assessing acute toxicity in mammalian models?

- Methodological Answer : Follow OECD Guideline 423 for acute oral toxicity. Administer graded doses (10–300 mg/kg) to Sprague-Dawley rats and monitor systemic effects (respiratory, hepatic, renal) over 14 days. Compare results with structurally similar naphthalene derivatives, noting deviations in metabolic pathways (e.g., cytochrome P450-mediated oxidation) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond length variations) be resolved during structure refinement?

- Methodological Answer : Use SHELXL’s restraints and constraints to refine disordered regions. Cross-validate with density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to resolve ambiguities in bond lengths or angles. Compare thermal parameters from ORTEP-3 to identify overinterpretation of electron density .

Q. What experimental strategies mitigate oxidative degradation during long-term stability studies?

- Methodological Answer : Conduct accelerated stability testing under ICH Q1A guidelines (40°C/75% RH for 6 months). Use HPLC-PDA to track degradation products (e.g., 1-naphthylacetic acid). Stabilize the compound by adding antioxidants like butylated hydroxytoluene (BHT) at 0.01% w/w, validated via mass spectrometry .

Q. How can conflicting in vitro vs. in vivo toxicity data be reconciled?

- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences. For example, in vitro hepatocyte assays may underestimate renal clearance observed in vivo. Validate with microsomal stability assays (CYP3A4/2C9 isoforms) and adjust for protein binding using equilibrium dialysis .

Q. What advanced techniques detect trace impurities in 2,4-dimethylphenyl 1-naphthylacetate batches?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) coupled with charged aerosol detection (CAD) for non-UV-active impurities. Use gas chromatography (GC-MS) with a DB-5 column to separate volatile byproducts (e.g., residual 2,4-dimethylphenol). Quantify impurities via external calibration curves .

Contradiction Analysis & Experimental Design

Q. How to address inconsistencies in reported melting points across studies?

- Methodological Answer : Re-measure melting points using differential scanning calorimetry (DSC) at 10°C/min under nitrogen. Compare with literature values (e.g., 141–143°C for 2-naphthylacetic acid analogs). Polymorphism or solvent retention in recrystallized samples often explains discrepancies .

Q. What statistical methods validate reproducibility in dose-response studies?

- Methodological Answer : Use a two-way ANOVA to assess inter-batch variability and dose-dependent effects. Apply the Benjamini-Hochberg correction for multiple comparisons in toxicity endpoints (e.g., hepatic enzyme levels). Report 95% confidence intervals for EC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.